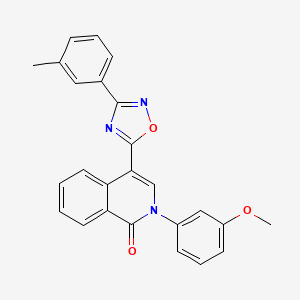
2-(3-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one, also known as MTIQ, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. MTIQ is a member of the isoquinolinone family and is characterized by its unique chemical structure, which gives it a range of interesting properties.
Aplicaciones Científicas De Investigación
Thermo-physical Characterization of Oxadiazole Derivatives
A study focused on the thermo-physical properties of oxadiazole derivatives, highlighting their potential in materials science for applications requiring specific thermal and physical properties. The research detailed the effects of structural modifications on Gibbs energy of activation, enthalpy, and entropy in various solvents, indicating the compounds' suitability for tailored material synthesis (Godhani et al., 2013).
Antimicrobial and Antifungal Activities
Another study synthesized a series of oxadiazole-containing compounds, evaluating their antimicrobial and antifungal properties. This research underscores the potential of these compounds in developing new antibiotics and antifungals, highlighting their effectiveness against various bacterial and fungal strains (Sirgamalla & Boda, 2019).
Electroluminescence and Photophysical Properties
Research on isoquinoline π-conjugated imidazole derivatives explored their electroluminescence and photophysical properties, suggesting their application in organic light-emitting diodes (OLEDs) for display and lighting technologies. The study provides insights into the structural and optical properties beneficial for developing new electronic and photonic devices (Nagarajan et al., 2014).
Corrosion Inhibition
A study on quinazolinone derivatives demonstrated their efficacy as corrosion inhibitors for mild steel in acidic environments. This application is crucial in industrial sectors where metal preservation and longevity are vital, showcasing the compounds' potential in materials engineering and maintenance (Errahmany et al., 2020).
Tubulin Polymerization Inhibition
Research identified a compound, GN39482, as a tubulin polymerization inhibitor, indicating its potential as an anticancer agent. This study exemplifies the application of these compounds in therapeutic contexts, specifically in targeting cancer cell proliferation (Minegishi et al., 2015).
Propiedades
IUPAC Name |
2-(3-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3/c1-16-7-5-8-17(13-16)23-26-24(31-27-23)22-15-28(18-9-6-10-19(14-18)30-2)25(29)21-12-4-3-11-20(21)22/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCPYZAOBDSBPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

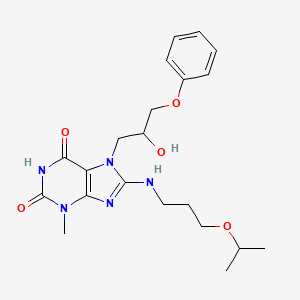
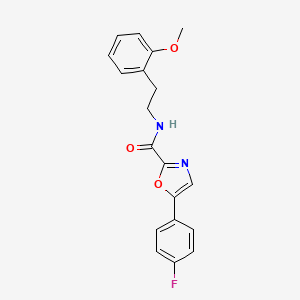
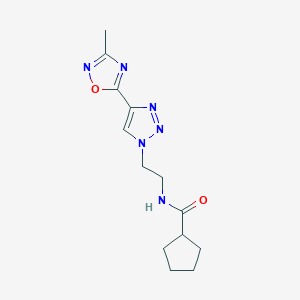
![4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid](/img/structure/B2822368.png)
![3-thiophen-2-yl-2-(1H-1,2,4-triazol-5-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2822369.png)
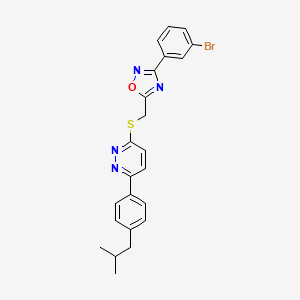
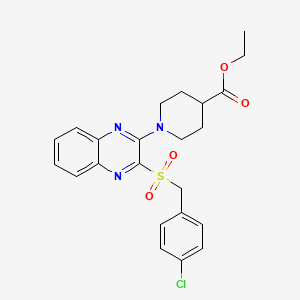
![4-hydrazinyl-7,8-dimethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B2822376.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-methyl-1H-indol-5-yl)methyl)acrylamide](/img/structure/B2822377.png)
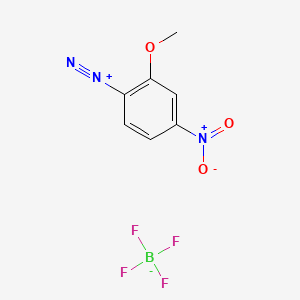
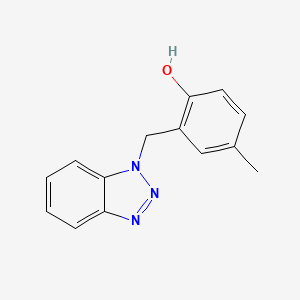
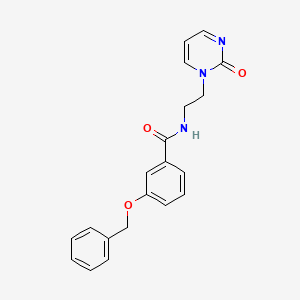
![2'-Phenyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2822383.png)
![N-cyclohexyl-N-methyl-5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B2822384.png)